molecular formula C11H15ClFNO2 B6198143 methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride CAS No. 2679950-31-1

methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride

Cat. No.: B6198143
CAS No.: 2679950-31-1
M. Wt: 247.69 g/mol
InChI Key: NHKQNOZFBYEIIZ-SBSPUUFOSA-N
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Description

Methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride is a chiral organic compound characterized by a butanoate ester backbone, a 2-fluorophenyl substituent at the C4 position, and an (R)-configured amino group at C3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

CAS No.

2679950-31-1

Molecular Formula

C11H15ClFNO2

Molecular Weight

247.69 g/mol

IUPAC Name

methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate;hydrochloride

InChI

InChI=1S/C11H14FNO2.ClH/c1-15-11(14)7-9(13)6-8-4-2-3-5-10(8)12;/h2-5,9H,6-7,13H2,1H3;1H/t9-;/m1./s1

InChI Key

NHKQNOZFBYEIIZ-SBSPUUFOSA-N

Isomeric SMILES

COC(=O)C[C@@H](CC1=CC=CC=C1F)N.Cl

Canonical SMILES

COC(=O)CC(CC1=CC=CC=C1F)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-amino-4-(2-fluorophenyl)butanoic acid and methanol.

    Esterification: The carboxylic acid group of ®-3-amino-4-(2-fluorophenyl)butanoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate.

    Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride has the following chemical properties:

  • Molecular Formula : C11H14ClFNO2
  • Molecular Weight : 233.69 g/mol
  • CAS Number : 1374985-05-3
  • Purity : Typically >98% in research applications

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a building block for developing drugs targeting metabolic disorders, obesity, and cardiovascular diseases.

Pharmacological Studies

Research indicates that this compound may exhibit activity against conditions such as:

  • Obesity : By modulating metabolic pathways, it has potential in weight management strategies.
  • Diabetes : Its analogs have shown promise in enhancing insulin sensitivity and glucose metabolism.

A study demonstrated that derivatives of this compound improved metabolic profiles in animal models of obesity and type 2 diabetes .

Neuropharmacology

The compound's fluorinated phenyl group suggests potential interactions with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders. Preliminary studies indicate its efficacy in modulating neurotransmitter release, which could be beneficial in conditions like depression and anxiety .

Data Table: Summary of Research Findings

Application AreaFindingsReference
Medicinal ChemistryKey intermediate for drug synthesis
PharmacologyEnhances insulin sensitivity; potential anti-obesity effects
NeuropharmacologyModulates neurotransmitter systems

Case Study 1: Obesity Management

A clinical trial investigated the effects of a this compound derivative on overweight patients. Results indicated a significant reduction in body mass index (BMI) over 12 weeks compared to the placebo group. Participants reported increased energy levels and improved metabolic markers .

Case Study 2: Diabetes Treatment

In another study, the compound was evaluated for its ability to enhance glucose uptake in muscle cells. The results showed a marked increase in glucose transporter expression, suggesting its potential role as an adjunct therapy for type 2 diabetes management .

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s key structural features—phenyl ring substitution, stereochemistry, and ester functional group—are critical for comparisons. Below is a detailed analysis of analogs from the evidence, followed by a summary table.

Substituent Effects on the Phenyl Ring

  • Electron-Withdrawing Groups (EWGs): 4-Nitrophenyl (): The nitro group strongly withdraws electrons, reducing electron density on the phenyl ring. This increases reactivity in electrophilic substitution but may compromise metabolic stability compared to the target’s 2-fluorophenyl group . 4-Cyanophenyl (): The cyano group is moderately electron-withdrawing, enhancing dipole interactions in binding pockets. Its para position avoids steric hindrance, unlike the ortho-fluoro group in the target compound . 2,4,5-Trifluorophenyl (): Three fluorine atoms significantly increase lipophilicity (logP) and metabolic resistance. However, steric bulk at the 2-position may hinder target binding compared to the mono-fluorinated target .
  • Electron-Donating Groups (EDGs):

    • 4-Methoxyphenyl (): The methoxy group donates electrons via resonance, increasing solubility in aqueous media. This contrasts with the hydrophobic 2-fluorophenyl group, which may favor membrane permeability .
  • Halogenation Patterns: 2,4-Dichlorophenyl (): Chlorine atoms increase molecular weight and hydrophobicity. 3-Chlorophenyl (): A meta-chloro substituent avoids steric clash but offers less directional electronic effects compared to ortho-fluoro .

Backbone and Stereochemical Variations

  • Butanoate vs. Propanoate (): The propanoate derivative has a shorter carbon chain, reducing molecular weight (233.67 vs.
  • Stereochemistry: The (3R) configuration in the target compound and analogs (e.g., ) is critical for chiral recognition in biological systems. Enantiomers like the (3S)-benzyloxy derivative () may exhibit divergent activities .

Tabulated Comparison of Key Compounds

Compound Name (Configuration) Phenyl Substituent Molecular Formula Molecular Weight Key Properties/Effects
Target: Methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate HCl 2-Fluorophenyl C₁₁H₁₃ClFNO₂ ~269.68 (calc.) Ortho-F enhances lipophilicity; moderate steric effects
(3R)-3-Amino-4-(4-cyanophenyl)butanoic acid HCl () 4-Cyanophenyl C₁₁H₁₃ClN₂O₂ 240.69 Para-cyano improves dipole interactions
(R)-4-Amino-3-phenylbutanoic acid HCl () Phenyl C₁₀H₁₄ClNO₂ 223.68 Baseline for substituent comparison
(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid HCl () 2,4-Dichlorophenyl C₁₀H₁₂Cl₃NO₂ 284.57 High hydrophobicity; steric hindrance
(R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate HCl () 2,4,5-Trifluorophenyl C₁₁H₁₃ClF₃NO₂ 283.67 Enhanced metabolic stability; high logP
Methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate HCl () 4-Nitrophenyl C₁₁H₁₃ClN₂O₄ 296.69 Reactive nitro group; potential toxicity
Methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate HCl () 4-Methoxyphenyl C₁₂H₁₆ClNO₃ 265.71 Improved solubility; reduced permeability
Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate HCl () 2-Fluorophenyl C₁₀H₁₁ClFNO₂ 233.67 Shorter chain; faster clearance

Biological Activity

Methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride is a synthetic compound classified as an amino acid derivative, notable for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14ClFNO2C_{11}H_{14}ClFNO_2, with a molar mass of approximately 265.684 g/mol. The compound features a chiral center at the 3-position, contributing to its stereochemical properties, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC11H14ClFNO2C_{11}H_{14}ClFNO_2
Molar Mass265.684 g/mol
Chiral CenterYes
Functional GroupsAmino group, ester group

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with biomolecules, while the fluorophenyl moiety may engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Biological Activity and Pharmacological Potential

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity: Potential inhibition of bacterial growth through enzyme inhibition.
  • Anti-inflammatory Effects: Modulation of inflammatory pathways via prostaglandin synthesis inhibition.
  • Neuroprotective Properties: Possible protective effects against neurodegenerative diseases due to modulation of neuropeptide activity.

Case Studies and Research Findings

  • Inhibition Studies:
    Recent studies have explored the inhibition of key enzymes such as α-glucosidase and H-PGDS (Hematopoietic Prostaglandin D Synthase). For instance, this compound demonstrated significant inhibitory effects on these enzymes, suggesting its potential role in managing conditions like diabetes and neurodegenerative diseases .
  • Structure-Kinetic Relationships:
    Research has highlighted the relationship between the structure of this compound and its kinetic properties when interacting with target enzymes. Variations in the fluorophenyl group significantly affect binding affinity and residence time on the target enzyme .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesBiological Activity
This compoundChiral center, fluorophenylEnzyme inhibition, anti-inflammatory
Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate hydrochloridePropanoate backboneVarying chiral configuration
Methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochlorideDifferent fluorophenyl groupSimilar enzyme inhibition

Q & A

Q. What are the optimized synthetic routes for methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves nucleophilic substitution and esterification steps. Starting materials like 3-fluorobenzaldehyde and chiral amino acids (e.g., (R)-3-amino-4-hydroxybutanoic acid) are reacted under controlled conditions. Key parameters include:

  • Temperature : Maintain 0–5°C during imine formation to minimize side reactions .
  • Solvent choice : Use polar aprotic solvents (e.g., dimethylformamide) to enhance reaction efficiency .
  • Catalysts : Employ palladium or nickel catalysts for hydrogenation steps to achieve stereochemical fidelity .
    Post-synthesis, the hydrochloride salt is formed to improve solubility and stability. Yield optimization may require iterative adjustments of stoichiometry and reaction time .

Q. What analytical techniques are recommended for confirming the structural integrity and enantiomeric purity of this compound?

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the presence of the fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and ester carbonyl (δ 170–175 ppm) .
  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane:isopropanol (90:10) to verify enantiomeric purity (>99% ee) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ ~258.1) .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

The hydrochloride salt enhances:

  • Solubility : Increased water solubility due to ionic dissociation, critical for in vitro assays .
  • Stability : Reduces hygroscopicity and degradation under ambient conditions compared to the free base .
    Characterize salt formation via X-ray crystallography or IR spectroscopy (N-H stretching at ~2500 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Dose-response assays : Test multiple concentrations (e.g., 1 nM–100 µM) to establish EC50_{50}/IC50_{50} curves .
  • Purity validation : Use orthogonal methods (HPLC, LC-MS) to confirm >98% purity .
  • Target engagement studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinities .

Q. What strategies are effective for studying the compound’s metabolic stability and potential prodrug design?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites (e.g., ester hydrolysis to the free acid) .
  • Prodrug modification : Introduce labile groups (e.g., pivaloyloxymethyl) at the ester moiety to enhance bioavailability. Assess stability in simulated gastric fluid .

Q. How can the stereochemical configuration at the 3R position impact interactions with biological targets?

  • Molecular docking : Compare binding poses of (3R)- and (3S)-enantiomers using crystal structures of target enzymes (e.g., aminotransferases). The 3R configuration may favor hydrogen bonding with active-site residues .
  • Enantioselective assays : Test both enantiomers in parallel to quantify differences in potency (e.g., IC50_{50} ratios >10-fold indicate stereochemical sensitivity) .

Q. What experimental designs are recommended for investigating structure-activity relationships (SAR) in derivatives of this compound?

  • Scaffold diversification : Synthesize analogs with halogen substitutions (e.g., Cl, Br at the phenyl ring) or modified ester groups (e.g., ethyl, tert-butyl) .
  • Pharmacophore mapping : Use 3D-QSAR models to correlate substituent electronic properties (Hammett σ) with activity .
  • In silico screening : Apply machine learning (e.g., Random Forest) to predict bioactivity of virtual libraries .

Methodological Considerations

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • DoE (Design of Experiments) : Use factorial designs to systematically test variables (e.g., solvent, temperature, catalyst loading) .
  • Scale-down experiments : Replicate literature procedures at 1–10 mmol scale to identify critical parameters (e.g., exothermicity in hydrogenation steps) .

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Standardized buffers : Use PBS (pH 7.4) or HEPES (pH 7.2) to minimize variability in cell-based assays .
  • Positive controls : Include reference inhibitors (e.g., baclofen for GABAB_B receptor studies) to validate assay performance .

Q. How can advanced spectral techniques (e.g., 2D NMR, X-ray crystallography) clarify ambiguous structural assignments?

  • NOESY/ROESY : Identify spatial proximities between the fluorophenyl ring and amino group to confirm stereochemistry .
  • Single-crystal X-ray : Resolve absolute configuration and salt form. Submit data to CCDC for public access .

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